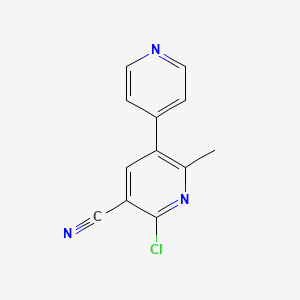

6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile

Descripción

BenchChem offers high-quality 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c1-8-11(9-2-4-15-5-3-9)6-10(7-14)12(13)16-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBXLQVADBWCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545811 | |

| Record name | 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84884-31-1 | |

| Record name | 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Thermodynamic Stability of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile

Executive Summary

6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile (CAS 84884-31-1) acts as a pivotal intermediate in the synthesis of bipyridine-based cardiotonic agents, most notably Milrinone .[1] Its utility stems from a unique electronic architecture: a bipyridine scaffold functionalized with a labile chloro group and an electron-withdrawing nitrile moiety.[1]

While this functionalization enables rapid derivatization, it simultaneously compromises the molecule's thermodynamic stability relative to the unfunctionalized bipyridine core.[1] This guide analyzes the stability profile of this intermediate, defining the boundaries between its shelf-life stability (solid-state) and its reactivity landscape (solution-state).[1]

Physicochemical & Thermodynamic Architecture

The stability of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile is governed by the interplay between its crystal lattice energy and the electronic activation of the pyridine ring.

Solid-State Thermodynamics

In the solid phase, the molecule exhibits high stability due to efficient pi-stacking interactions typical of planar bipyridine systems.[1]

| Property | Value | Thermodynamic Implication |

| Melting Point | 155–157 °C | High lattice energy; resistant to thermal deformation under standard storage.[1] |

| Appearance | Off-white / Tan Crystalline Solid | Color changes (darkening) indicate surface oxidation or hydrolysis.[1] |

| Solubility | Low (Water), High (DMSO, CHCl3) | Hydrophobic nature protects the solid core from ambient moisture hydrolysis.[1] |

| Hygroscopicity | Low to Moderate | Surface adsorption of water can catalyze hydrolysis of the nitrile group. |

Electronic Activation & Reactivity

The molecule is "thermodynamically primed" for reaction.[1] The 5-cyano group exerts a strong electron-withdrawing effect (-I, -M), significantly reducing electron density at the C6 position.[1]

-

The "Activation" Trade-off: This electronic deficiency lowers the activation energy (

) for Nucleophilic Aromatic Substitution ( -

Stability Consequence: While stable in inert solvents, the molecule is thermodynamically unstable in the presence of nucleophiles (OH⁻, RO⁻, R-NH₂) or strong acids, rapidly descending the energy landscape toward hydrolyzed or substituted degradants.[1]

Degradation Pathways & Kinetics

The degradation of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile follows three primary vectors. Understanding these mechanisms is critical for controlling impurity profiles during API synthesis.

Pathway A: Nitrile Hydrolysis (Acid/Base Catalyzed)

The nitrile (-CN) group is the most vulnerable locus for thermodynamic relaxation.[1] In the presence of moisture and protons/hydroxide, it hydrolyzes first to the primary amide and subsequently to the carboxylic acid.

-

Mechanism: Nucleophilic attack of water on the nitrile carbon.

-

Kinetics: Slow at neutral pH; pseudo-first-order at pH < 2 or pH > 10.[1]

Pathway B: Nucleophilic Aromatic Substitution ( )

The C6-Chloro atom is a good leaving group activated by the ortho-cyano group.[1]

-

Hydrolytic Displacement: In aqueous base, OH⁻ displaces Cl⁻ to form the 6-hydroxy derivative (often existing as the pyridone tautomer).[1]

-

Aminolysis: In the presence of amines, rapid displacement occurs (the intended synthetic route for Milrinone).[1]

Pathway C: Methyl Oxidation

The 2-methyl group is benzylic-like and susceptible to radical oxidation or metabolic-like oxidation to the alcohol or aldehyde, though this has a higher activation barrier than pathways A and B.[1]

Visualized Degradation Network

The following diagram maps the thermodynamic descent of the parent molecule into its primary impurities.

Caption: The parent molecule is centrally positioned; red nodes indicate hydrolysis products, yellow indicates substitution products.[1]

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of this intermediate, researchers must employ "Forced Degradation" (Stress Testing) protocols compliant with ICH Q1A(R2).[1]

Protocol 1: Forced Degradation Study

Objective: Determine intrinsic stability and identify degradation products.[1][2][3]

Materials:

-

Sample: 10 mg of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile.

-

Solvent: Acetonitrile/Water (50:50).[1]

-

Reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, UV Chamber.

Workflow:

-

Preparation: Dissolve sample to a concentration of 1 mg/mL in solvent. Split into 4 aliquots.

-

Acid Stress: Add 1 mL 0.1 N HCl to Aliquot A. Heat at 60°C for 4 hours.

-

Target: Induces nitrile hydrolysis (Amide formation).[1]

-

-

Base Stress: Add 1 mL 0.1 N NaOH to Aliquot B. Heat at 60°C for 2 hours.

-

Oxidative Stress: Add 1 mL 3% H₂O₂ to Aliquot C. Store at RT for 24 hours.

-

Target: N-oxide formation or methyl oxidation.[1]

-

-

Analysis: Neutralize samples and analyze via HPLC-DAD (Method below).

Protocol 2: Stability-Indicating HPLC Method

Objective: Quantify parent disappearance and degradant appearance.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 254 nm (aromatic core) and 220 nm (amide/acid detection).[1]

-

Self-Validation: The method is valid if the "Parent" peak resolution (

) from the nearest degradant is > 1.5.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain chemical integrity (>98% purity).

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces kinetic energy available for spontaneous hydrolysis.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption and oxidative degradation.[1] |

| Container | Amber Glass | Protects against potential photolytic activation of the pyridine ring. |

| Re-test Period | 12 Months | Solid-state stability is high, but surface hydrolysis can occur over time.[1] |

References

-

Milrinone Lactate Stability

-

Forced Degradation Guidelines (ICH Q1A)

-

Bipyridine Synthesis & Reactivity

-

Nucleophilic Substitution in Pyridines

-

Source: Chemistry LibreTexts / General Organic Chemistry.[1]

- Relevance: Explains the mechanistic basis for the "Pathway B" degradation (SnAr) observed in chloropyridines.

-

Sources

Electronic Properties & Applications of 3,4'-Bipyridine-5-Carbonitrile Derivatives

Executive Summary: The Asymmetric Electron-Deficient Scaffold

The 3,4'-bipyridine-5-carbonitrile scaffold represents a critical intersection in heterocyclic chemistry, merging the geometric asymmetry of 3,4'-bipyridine with the electronic polarization of the nitrile (cyano) group. Unlike the symmetric 4,4'-bipyridine (linear) or 2,2'-bipyridine (chelating) isomers, the 3,4' isomer introduces a "step" or "kink" in coordination polymers, essential for breaking inversion symmetry in Metal-Organic Frameworks (MOFs).[1]

The addition of the electron-withdrawing nitrile group at the 5-position of the 3-pyridyl ring fundamentally alters the molecule's frontier orbitals. It lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhances

Electronic Architecture & Frontier Orbitals

The "Push-Pull" Inductive Effect

The 3,4'-bipyridine core consists of two pyridine rings. In the 5-carbonitrile derivative, the symmetry is broken not just geometrically but electronically.

-

Ring A (4-pyridyl): Acts as a relative electron donor compared to Ring B.[1]

-

Ring B (3-pyridyl-5-CN): The nitrile group exerts a strong inductive (-I) and mesomeric (-M) effect.[1] This significantly depletes electron density from Ring B.

This disparity creates an Intramolecular Charge Transfer (ICT) channel.[1] Upon photoexcitation, electron density shifts from the 4-pyridyl ring toward the electron-deficient nicotinonitrile moiety.

Frontier Molecular Orbital (FMO) Analysis

In Density Functional Theory (DFT) models (B3LYP/6-31G* level), the orbital distribution is distinct:

-

HOMO: Localized predominantly on the 4-pyridyl ring and the inter-ring bond.

-

LUMO: Delocalized across the entire scaffold but heavily weighted toward the nitrile-substituted ring due to the stabilization provided by the cyano group.

-

Band Gap: The -CN substitution narrows the HOMO-LUMO gap compared to unsubstituted 3,4'-bipyridine, typically shifting absorption maxima into the near-UV/visible region (bathochromic shift).

Diagram: Electronic Energy Landscape

The following diagram illustrates the energy cascade and donor-acceptor relationship within the molecule.

Figure 1: Energy landscape showing the stabilization of the LUMO by the nitrile group, facilitating Intramolecular Charge Transfer.[1]

Photophysical Properties[2][3][4][5][6][7]

Solvatochromism

Due to the significant dipole moment induced by the 5-CN group, these derivatives exhibit positive solvatochromism.

-

Non-polar solvents (Hexane): Emission is structured and high-energy (blue).[1]

-

Polar aprotic solvents (Acetonitrile/DMF): The excited ICT state is stabilized by the solvent, leading to a structureless, red-shifted emission band.[1]

Twisted Intramolecular Charge Transfer (TICT)

Steric hindrance between the protons at the 3' and 5' positions (on the 4-pyridyl ring) and the protons on the nicotinonitrile ring can force the rings to twist out of coplanarity.

-

Planar State: Maximizes

-conjugation (Absorption).[1] -

Twisted State: In excited states, the bond may rotate to decouple the orbitals, leading to TICT fluorescence quenching or dual-emission phenomena.

Synthetic Protocol: Suzuki-Miyaura Coupling[8][9][10][11][12]

The most robust route to 3,4'-bipyridine-5-carbonitrile (5-(pyridin-4-yl)nicotinonitrile) is the Suzuki-Miyaura cross-coupling of a halonicotinonitrile with a 4-pyridylboronic acid derivative.[1]

Reaction Scheme

Reactants: 5-Bromonicotinonitrile + Pyridine-4-boronic acid

Catalyst:

Step-by-Step Methodology

Note: This protocol assumes a 1.0 mmol scale.

-

Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

-

Charging: Add 5-Bromonicotinonitrile (1.0 eq, 183 mg) and Pyridine-4-boronic acid (1.2 eq, 148 mg).

-

Solvent System: Add 1,4-Dioxane (10 mL) and 2M aqueous

(3.0 eq, 1.5 mL).-

Critical Step: Degas the mixture by bubbling Argon for 15 minutes. Oxygen poisons the Pd(0) catalyst.[1]

-

-

Catalysis: Quickly add

(5 mol%, 58 mg) against a positive pressure of Argon. -

Reflux: Heat to 100°C for 12-18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.[2]

-

Purification: Wash filtrate with brine, dry over

, and concentrate. Purify via flash column chromatography (Gradient: DCM

Diagram: Synthetic Workflow

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target ligand.

Coordination Chemistry: The "Node" Effect

In Metal-Organic Frameworks (MOFs), 3,4'-bipyridine-5-carbonitrile acts as a ditopic or tritopic ligand.[1]

Geometric Isomerism

Unlike linear 4,4'-bipyridine, the 3,4' connection angle (approx. 60° or 120° depending on conformation) prevents the formation of simple cubic grids.[1] Instead, it promotes:

-

Helical Chains: The "kink" forces the polymer chain to spiral.

-

Zig-Zag Sheets: Common in layered 2D MOFs.

The Nitrile Coordination Mode

The 5-CN group is not just a passive electronic tuner; it is a potential binding site.

-

Hard/Soft Mismatch: The pyridine nitrogens are softer bases than the nitrile nitrogen.

-

Ag(I) Selectivity: Silver(I) has a high affinity for nitrile groups.[1] Using Ag(I) salts can trigger coordination at the -CN site, increasing dimensionality from 1D chains to 2D/3D networks.[1]

Summary of Coordination Modes

| Metal Center | Primary Binding Site | Secondary Binding Site | Resulting Topology |

| Zn(II) / Cu(II) | Pyridine N (x2) | None (CN is steric) | 1D Helices / 2D Grids |

| Ag(I) | Pyridine N (x2) | Nitrile N (weak) | 3D Interpenetrated Networks |

| Co(II) | Pyridine N (x2) | None | Distorted Octahedral Nodes |

Pharmaceutical Relevance

While primarily a material science scaffold, the 3,4'-bipyridine-5-carbonitrile motif shares pharmacophore features with known PDE4 (Phosphodiesterase 4) inhibitors.[1]

-

Bioisosterism: The 3,4'-bipyridine structure mimics the biphenyl scaffolds often found in kinase inhibitors but with improved water solubility due to the nitrogen atoms.

-

Metabolic Stability: The nitrile group blocks metabolic oxidation at the 5-position, a common soft spot in drug metabolism (CYP450 degradation).

References

-

Suzuki Coupling of Pyridines: Lützen, A., et al. "Synthesis of 2,2'-Bipyridines via Suzuki-Miyaura Cross-Coupling."[1][3] Synthesis, 2010.[1] Link[1]

-

Bipyridine MOFs: Moulton, B., & Zaworotko, M. J.[1] "From Molecules to Crystal Engineering: Supramolecular Isomerism and Polymorphism in Network Solids." Chemical Reviews, 2001.[1] Link[1]

-

Photophysics of Cyanopyridines: Sarkar, M., et al. "Photophysical properties of cyanopyridine derivatives: Effect of solvent and substituents."[4] Journal of Luminescence, 2021. Link

-

Electronic Effects in Pyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Standard Reference Text).

-

General Protocol Validation: Billingsley, K., & Buchwald, S. L.[1] "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007. Link[1]

Sources

- 1. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. semanticscholar.org [semanticscholar.org]

Reactivity Profile: The C6-Chloro Motif in 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile

Executive Summary & Electronic Architecture

Target Molecule: 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile Primary Reactive Center: C6-Chloro substituent Classification: Highly activated heteroaryl chloride

This guide analyzes the reactivity of the chloro group at the 6-position of the 3,4'-bipyridine core. To the medicinal chemist or process engineer, this chlorine atom is not merely a structural appendage; it is a "loaded spring"—a highly electrophilic leaving group primed for displacement.

The reactivity is governed by a Synergistic Activation Model :

-

-Nitrogen Effect: The pyridine nitrogen at position 1 exerts a strong inductive (

-

Ortho-Cyano Activation: The nitrile group at C5 is a potent electron-withdrawing group (EWG). Its position ortho to the chlorine atom creates a localized "electron sink," significantly lowering the energy barrier for nucleophilic attack.

-

Bipyridine Inductive Load: The 4'-pyridyl ring at position 3 acts as an additional electron-withdrawing auxiliary, further destabilizing the C-Cl bond toward oxidative addition or nucleophilic displacement.

Primary Reactivity Pathways

The reactivity profile of the C6-chloro group splits into two dominant mechanistic manifolds: Nucleophilic Aromatic Substitution (

Pathway A: Nucleophilic Aromatic Substitution ( )

Due to the strong activation described above, the C6-Cl bond is labile toward nucleophiles even under mild conditions. This is the preferred pathway for introducing heteroatoms (O, N, S).

Mechanism: Addition-Elimination (

-

Attack: Nucleophile attacks C6, breaking aromaticity and forming a Meisenheimer-like anionic intermediate stabilized by the N1 nitrogen and C5-cyano group.

-

Elimination: Re-aromatization expels the chloride ion.

Figure 1: The

Pathway B: Palladium-Catalyzed Cross-Coupling

The C6-Cl bond serves as an excellent electrophile for Pd(0) insertion. While aryl chlorides are typically sluggish compared to bromides, the electron-deficient nature of this pyridine ring facilitates the Oxidative Addition step, often making it reactive enough to use without specialized bulky phosphine ligands.

-

Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.

-

Buchwald-Hartwig: Coupling with amines (alternative to

for sterically hindered amines). -

Sonogashira: Coupling with terminal alkynes.

Experimental Protocols

Protocol 1: Controlled Amination (Generic)

Objective: Displacement of C6-Cl with a primary amine. Rationale: The 5-cyano group makes the C6 position so reactive that harsh conditions (high heat/pressure) are often unnecessary and can lead to nitrile hydrolysis. We use a base-mediated approach at moderate temperatures.[1][2][3][4]

Materials:

-

Substrate: 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile (1.0 equiv)

-

Nucleophile: Primary Amine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

)

Workflow:

-

Dissolution: Charge a reaction vessel with the substrate and anhydrous DMF (

concentration). -

Base Addition: Add

. Stir for 10 minutes at Room Temperature (RT) to ensure suspension homogeneity. -

Nucleophile Introduction: Add the amine dropwise.

-

Reaction:

-

Kinetic Check: Stir at RT for 1 hour. Monitor via TLC/LC-MS.[3]

-

Thermal Drive: If conversion is <50%, heat to

. Avoid exceeding

-

-

Workup: Pour mixture into ice-water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling C6-Cl with Phenylboronic acid. Rationale: Uses a Pd(0) cycle. The 2-methyl group creates minor steric hindrance, so a catalyst system with good turnover is required.

Materials:

-

Substrate (1.0 equiv)

-

Phenylboronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) - Robust against N-coordination. -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow:

-

Degassing: Combine solvent, base, and boronic acid in a vial. Sparge with Argon for 15 mins.

-

Catalyst Addition: Add Substrate and Pd catalyst under positive Argon pressure.

-

Heating: Seal and heat to

for 4–12 hours. -

Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.

-

Purification: Concentrate filtrate and purify via silica gel chromatography (Gradient: Hexanes

EtOAc).

Quantitative Reactivity Data (Comparative)

The following table summarizes the relative reactivity of the C6-chloro group in this specific scaffold compared to standard pyridine references.

| Substrate | Electronic Environment | Relative | Primary Risk Factor |

| 2-Chloropyridine | Weakly activated | 1 (Reference) | High temp required; slow. |

| 2-Chloro-3-cyanopyridine | Activated ( | ~1,500 | Nitrile hydrolysis. |

| Target Molecule | Hyper-Activated ( | ~2,200 | Over-reaction (bis-addition) or hydrolysis. |

| 2-Chloro-4-methylpyridine | Deactivated ( | 0.4 | Very sluggish. |

Note:

Strategic Decision Logic

When working with this scaffold, use the following decision tree to select the correct transformation pathway.

Figure 2: Strategic decision tree for functionalizing the C6-position.

Critical Safety & Stability Notes

-

Nitrile Sensitivity: The 5-carbonitrile group is susceptible to hydrolysis under strongly acidic (

) or strongly basic ( -

Genotoxicity: Halogenated bipyridines and their amino-derivatives can intercalate DNA. Handle as potent genotoxins.

-

Metal Coordination: The bipyridine nitrogen (4'-position) and the pyridine nitrogen (1-position) can chelate Palladium, potentially poisoning the catalyst. Mitigation: Use bidentate ligands (dppf, Xantphos) that outcompete the substrate for metal binding.

References

-

BenchChem. (2025).[3][5] A Comparative Analysis of 2-Chloro-3-Cyano-Pyridine 1-Oxide and 2-Bromo-3-Cyanopyridine 1-Oxide in Nucleophilic Aromatic Substitution. Retrieved from 5

-

MDPI. (2025). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from 6

-

ChemicalBook. (2025).[7] 2-Chloro-3-cyanopyridine Chemical Properties and Production. Retrieved from 8[8]

-

ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions Controlled by Noncovalent Interactions. Retrieved from 7[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Halopyridine Nitriles

Preamble: The Synthetic Value and Inherent Risks of Halopyridine Nitriles

Halopyridine nitriles represent a cornerstone class of heterocyclic compounds, pivotal in the landscape of modern drug discovery and development.[1][2] Their unique electronic structure, featuring an electron-deficient pyridine ring activated by both a halogen and a nitrile group, makes them exceptionally versatile intermediates for constructing complex molecular architectures.[3][4][5] The pyridine scaffold is omnipresent in pharmaceuticals, while the nitrile group serves as a key functional handle for a multitude of transformations and can act as a bioisostere for other functional groups to modulate a molecule's pharmacokinetic properties.[1][2]

However, this synthetic utility is intrinsically linked to significant chemical reactivity and biological activity, necessitating a profound understanding of their associated hazards. The toxicity profile of these molecules is a composite of three distinct chemical moieties: the pyridine ring, the halogen atom, and the nitrile functional group. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and mitigating these risks, ensuring that these valuable compounds can be utilized safely and effectively in the laboratory.

Core Toxicology and Hazard Identification

A robust safety protocol begins with a fundamental understanding of the hazards. For halopyridine nitriles, the risk is multifaceted, stemming from the combined properties of its constituent parts.

The Nitrile Moiety: A Precursor to Cyanide

The most acute toxicological concern for many organic nitriles is their potential for in-vivo metabolism to inorganic cyanide.[6][7][8] This process, often catalyzed by cytochrome P450 enzymes in the liver, liberates cyanide ions that subsequently inhibit cellular respiration by binding to cytochrome c oxidase.[7][8] This disruption of the electron transport chain can lead to rapid onset of severe symptoms, making nitriles a class of compounds to be handled with extreme caution. The signs of toxicity can mirror those of cyanide poisoning, including headache, dizziness, nausea, and in severe cases, loss of consciousness and death.[9]

The Pyridine Core: Organ-Specific Toxicity and Flammability

The pyridine ring itself is not benign. Pyridine is classified as a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin.[9][10][11][12] Chronic exposure can lead to organ-specific damage, with the liver and central nervous system being primary targets.[10][13] Furthermore, pyridine is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[9][11][12] This flammability risk must be considered for all its derivatives.

The Halogen Substituent: Enhanced Reactivity and Combustion Hazards

The halogen atom (F, Cl, Br, I) significantly influences the molecule's reactivity, particularly as a leaving group in nucleophilic aromatic substitution reactions.[14] While this is synthetically useful, it also means the compound can react with a wide range of nucleophiles, including biological ones. During combustion, halopyridines can decompose to release not only hydrogen cyanide and nitrogen oxides but also highly toxic and corrosive hydrogen halides (e.g., HCl, HBr).[11][15]

GHS Classification Summary

The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards. While specific classifications vary by the exact structure, a typical halopyridine nitrile would carry multiple warnings.

| Hazard Class | Pictogram | Signal Word | Representative Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | |

| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | |

| Specific Target Organ Toxicity | Danger | H370: Causes damage to organs (e.g., liver, central nervous system) | |

| Flammable Liquid/Solid | Danger | H226: Flammable liquid and vapor |

Note: This table is illustrative. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are handling.[16]

Risk Assessment and Hierarchy of Controls

Effective laboratory safety relies on a systematic approach to risk mitigation known as the hierarchy of controls. This framework prioritizes the most effective measures to protect personnel.

Caption: Hierarchy of Controls for managing chemical hazards.

-

Elimination/Substitution: While often impractical in research where the specific molecule is required, consider if a less toxic precursor or reagent could achieve the same synthetic goal.

-

Engineering Controls: This is the most critical pillar for handling halopyridine nitriles.

-

Chemical Fume Hood: All manipulations of halopyridine nitriles, including weighing, dispensing, and running reactions, must be performed inside a certified chemical fume hood.[17][18] This is non-negotiable. The hood contains volatile vapors and potential aerosols, preventing inhalation, which is a primary exposure route.

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[12][18][19]

-

-

Administrative Controls:

-

Designated Areas: All work with these compounds should be restricted to a clearly marked, designated area within the lab.[17]

-

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for any procedure involving halopyridine nitriles. This ensures consistency and reinforces safety protocols.

-

Training: All personnel must be thoroughly trained on the specific hazards, the SOP, and emergency procedures before beginning work.[20][21]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

-

Hand Protection: Nitrile gloves offer good splash protection for many chemicals.[22][23][24] However, for prolonged contact or when handling pyridine-based solutions, heavier-duty gloves like butyl rubber or neoprene should be considered.[17][18] Double-gloving is a recommended practice. Latex gloves are not appropriate for handling most organic chemicals.[18]

-

Eye Protection: Chemical splash goggles are mandatory.[18][25] Safety glasses do not provide adequate protection from splashes.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[17][18]

-

Standard Operating Protocol: A Practical Framework

The following sections outline a self-validating system for the safe handling of halopyridine nitriles, from storage to disposal.

Storage and Segregation

Proper storage is crucial to prevent accidental reactions and degradation.

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and flammable compounds.[17][18][26]

-

Containers: Ensure containers are tightly sealed, properly labeled with full chemical name and GHS pictograms, and in good condition.[17][18][21]

-

Incompatibilities: Segregate halopyridine nitriles from strong oxidizing agents, strong acids, and bases to prevent violent reactions.[11][17][19]

Experimental Workflow: Nucleophilic Aromatic Substitution

This protocol illustrates the integration of safety measures into a common synthetic procedure.

Caption: General experimental workflow for handling halopyridine nitriles.

Protocol: Safe Handling of 2-Chloro-3-Cyanopyridine in an SNAr Reaction

-

Preparation & Pre-Reaction Checks:

-

Step 1.1: Don all required PPE: chemical splash goggles, flame-resistant lab coat, and double-layered nitrile gloves.

-

Step 1.2: Verify that the chemical fume hood has a valid certification and that the airflow is functioning correctly.

-

Step 1.3: Assemble all necessary glassware and ensure it is clean, dry, and free of defects. Place a spill tray or secondary container within the fume hood.

-

Causality: Secondary containment will confine any spills, preventing a wider contamination area.

-

-

-

Weighing and Reagent Transfer:

-

Step 2.1: Place a balance inside the fume hood or use a containment hood for weighing.

-

Step 2.2: Carefully weigh the required amount of 2-chloro-3-cyanopyridine into a tared flask. Use anti-static tools if the material is a fine powder.

-

Causality: This step presents a high risk of aerosol generation. Performing it within the hood is critical to prevent inhalation.

-

-

Step 2.3: Add the reaction solvent (e.g., DMF, DMSO) via syringe or cannula to dissolve the solid reagent.

-

-

Reaction Execution:

-

Step 3.1: Place the reaction flask in a heating mantle or cooling bath as required by the procedure, ensuring temperature is monitored with a thermocouple.

-

Step 3.2: Add the nucleophile (e.g., an amine or alcohol) to the reaction mixture dropwise via an addition funnel or syringe pump.

-

Causality: These reactions can be highly exothermic. Slow, controlled addition is essential to manage the reaction rate and prevent a dangerous thermal runaway.

-

-

Step 3.3: Allow the reaction to proceed for the designated time, keeping the fume hood sash at the lowest practical height.

-

-

Workup and Purification:

-

Step 4.1: Once the reaction is complete, cool the mixture to room temperature before opening it to the atmosphere.

-

Step 4.2: Cautiously quench the reaction by slowly adding the appropriate quenching agent (e.g., water, saturated ammonium chloride).

-

Causality: Quenching can also be exothermic and may release gases. Performing this slowly and in the hood is vital.

-

-

Step 4.3: Perform all extractions, washes, and solvent removal (e.g., rotary evaporation) within the fume hood.

-

Waste Management

-

Segregation: All waste contaminated with halopyridine nitriles, including gloves, paper towels, silica gel, and solvents, must be collected as hazardous waste.[17][26]

-

Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.

-

Disposal: Follow all institutional and local environmental regulations for the final disposal of chemical waste.[26] Never pour chemical waste down the drain.[26]

Emergency Response Procedures

Preparedness is paramount. All personnel must know the location and use of safety showers, eyewash stations, fire extinguishers, and spill kits.

Chemical Exposure

-

Skin Contact: Immediately go to the nearest safety shower or sink. Remove all contaminated clothing while flushing the affected area with copious amounts of soap and water for at least 15 minutes.[18][25][27][28] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[25][28][29] Remove contact lenses if possible. Seek immediate medical attention.

-

Inhalation: Immediately move the affected person to fresh air.[9][27] If they are having difficulty breathing, call for emergency medical assistance.

-

Ingestion: Do NOT induce vomiting.[9][25] Rinse the mouth with water and seek immediate medical attention. Provide the SDS to the emergency responders.

Spills and Leaks

-

Minor Spill (inside a fume hood):

-

Alert nearby personnel.

-

Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[17][26]

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

-

Decontaminate the area with an appropriate cleaning solution.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate the immediate area.[29]

-

Alert all personnel in the lab and activate the fire alarm if there is a fire or explosion risk.

-

Call your institution's emergency response team or local emergency services.

-

Close the laboratory doors to contain the vapors. Do not attempt to clean it up yourself.[28][30]

-

Conclusion

Halopyridine nitriles are indispensable tools in the arsenal of the modern synthetic chemist. Their potential for building the complex molecules that lead to new medicines and materials is vast. However, this utility demands respect for their inherent hazards. By integrating a deep understanding of their toxicology with a disciplined application of the hierarchy of controls—from mandatory fume hood use to meticulous procedural planning and emergency preparedness—researchers can confidently and safely harness the synthetic power of these valuable compounds. A culture of safety is not a barrier to innovation; it is the foundation upon which sustainable and successful research is built.

References

-

Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved February 13, 2026, from [Link]

-

Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved February 13, 2026, from [Link]

-

Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024, November 1). Medtecs Business Solutions. Retrieved February 13, 2026, from [Link]

-

What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved February 13, 2026, from [Link]

-

WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved February 13, 2026, from [Link]

-

Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. (n.d.). New Jersey Department of Health. Retrieved February 13, 2026, from [Link]

-

Safety Data Sheet: Pyridine. (2023, February 1). KISHIDA CHEMICAL CO., LTD. Retrieved February 13, 2026, from [Link]

-

Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved February 13, 2026, from [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved February 13, 2026, from [Link]

-

Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54. [Link]

-

ACETONITRILE. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2026, from [Link]

-

Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved February 13, 2026, from [Link]

-

Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 13, 2026, from [Link]

-

Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved February 13, 2026, from [Link]

-

Electrochemical Homo- and Cross-Annulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyridines. (2023). ChemRxiv. [Link]

-

Nitropyridines: Synthesis and reactions. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved February 13, 2026, from [Link]

-

Reactions with activated nitriles: A new route for the synthesis of new pyridine and pyrazolopyridine derivatives. (1990). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved February 13, 2026, from [Link]

-

Improve the Crosslinking Reactivity of Nitrile: Design of Nitrile-Functionalized Pyrazine and its Hydrogen Bond-Assisted Nucleophilic Enhancement Study. (2023). PubMed. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved February 13, 2026, from [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens. (2018). Crystal Growth & Design. [Link]

-

Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology letters, 12(2-3), 157–163. [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

-

Aliphatic Nitriles. (2011). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). Available from: [Link]

-

How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 13, 2026, from [Link]

-

PYRIDINE. (n.d.). International Chemical Safety Cards. Retrieved February 13, 2026, from [Link]

-

Application of Nitrile in Drug Design. (2020). Chinese Journal of Organic Chemistry. [Link]

-

Reaction of nitriles under acidic conditions. Part I. A general method of synthesis of condensed pyrimidines. (1980). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved February 13, 2026, from [Link]

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025, August 9). Medium. Retrieved February 13, 2026, from [Link]

-

Anesthetic Gases: Guidelines for Workplace Exposures. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2026, from [Link]

-

Nishikawa, T. (2018). Allyl nitrile: Toxicity and health effects. Journal of Occupational Health, 60(4), 285–291. [Link]

-

Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2026, from [Link]

-

Discussion - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. (2018). National Toxicology Program. Available from: [Link]

-

Behaviour of nitrile oxides towards nucleophiles. Part I. Pyridine-catalysed dimerisation of aromatic nitrile oxides. (1972). Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PYRIDINE [training.itcilo.org]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. Discussion - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. nj.gov [nj.gov]

- 21. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 22. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]

- 23. business.medtecs.com [business.medtecs.com]

- 24. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]

- 25. download.basf.com [download.basf.com]

- 26. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 27. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 28. safety.fsu.edu [safety.fsu.edu]

- 29. nj.gov [nj.gov]

- 30. gov.uk [gov.uk]

Suzuki-Miyaura coupling conditions for 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile

Application Note: High-Fidelity Synthesis of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile via Regioselective Suzuki-Miyaura Coupling

Executive Summary

The synthesis of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile presents a dual challenge in medicinal chemistry: achieving precise regioselectivity on a polyhalogenated scaffold and preventing the rapid protodeboronation of the 4-pyridylboronic acid partner.

This guide details a validated strategy utilizing 3-bromo-6-chloro-2-methylpyridine-5-carbonitrile as the electrophile. By exploiting the significant oxidative addition rate difference between the C3-Bromine and C6-Chlorine bonds, we achieve exclusive C3-arylation while retaining the C6-chloro handle for downstream functionalization. Two protocols are provided: a Standard Robust Method using Pd(dppf)Cl₂ and a High-Performance Method using XPhos Pd G2 for challenging substrates.

Strategic Analysis & Retrosynthesis

The Electrophile: Regioselectivity by Design

The target molecule contains two halogenated positions. Success relies on the kinetic differentiation between the C3-Br and C6-Cl bonds.

-

C3-Position (Bromine): Sterically accessible and electronically activated by the ortho-nitrogen and para-cyano group. The C-Br bond is weaker (approx. 68 kcal/mol) and undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond.

-

C6-Position (Chlorine): Although activated for SNAr reactions by the adjacent nitrogen and para-cyano group, it is relatively inert to Pd(0) oxidative addition under standard Suzuki conditions (temperatures <100°C), provided a more reactive bromide is present.

The Nucleophile: Combating Protodeboronation

4-Pyridylboronic acid is notoriously unstable. The electron-deficient pyridine ring facilitates hydrolytic cleavage of the C-B bond (protodeboronation), often faster than the transmetallation step in the catalytic cycle.

-

Mitigation Strategy: We employ a "fast-coupling" approach using electron-rich, bulky phosphine ligands (like dppf or XPhos) to accelerate transmetallation and reductive elimination, outcompeting the decomposition pathway. We also utilize a super-stoichiometric excess (1.5–2.0 equiv) of the boronic acid.

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the selective oxidative addition at C3-Br and the competitive protodeboronation pathway.

Experimental Protocols

Method A: Standard Robust Conditions (Pd(dppf)Cl₂)

Best for gram-scale synthesis where cost-efficiency is prioritized and standard yields (60-75%) are acceptable.

Reagents:

-

Precursor: 3-Bromo-6-chloro-2-methylpyridine-5-carbonitrile (1.0 equiv)

-

Boronic Acid: 4-Pyridylboronic acid (1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to precursor)

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Loading: Add the Precursor (1.0 equiv), 4-Pyridylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inerting: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times). Critical: Oxygen poisons the catalyst and accelerates boronic acid decomposition.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M K₂CO₃ solution.

-

Reaction: Heat the mixture to 85°C - 90°C for 4–6 hours. Monitor by HPLC/TLC.

-

Note: Do not exceed 100°C to prevent activation of the C6-Cl bond.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[1] Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Method B: High-Performance Conditions (XPhos Pd G2)

Best for maximizing yield (>80%) or if Method A results in incomplete conversion due to catalyst deactivation.

Reagents:

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

Solvent: THF : Water (10:1 ratio)

Protocol Differences:

-

Follow the setup as above.

-

Use XPhos Pd G2 pre-catalyst. This catalyst activates rapidly and forms a monoligated Pd(0) species that is highly active for heteroaryl couplings, significantly outcompeting the protodeboronation side reaction.

-

Heat at a lower temperature of 60°C - 70°C . The higher activity allows milder conditions, further preserving the C6-Cl bond.

Critical Parameter Optimization Table

| Parameter | Recommendation | Rationale |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | Excellent solubility for bipyridines; water is required for the base solubility but too much promotes deboronation. |

| Base Choice | K₂CO₃ or K₃PO₄ | Weak bases prevent nucleophilic attack on the nitrile or displacement of the C6-Cl. Avoid strong alkoxides (NaOtBu). |

| Temperature | 80°C (Max 95°C) | < 80°C: Reaction too slow. > 100°C: Risk of coupling at C6-Cl or homocoupling. |

| Boronic Acid | 1.5 – 2.0 Equiv | 4-Pyridylboronic acid degrades rapidly. Excess ensures enough active nucleophile remains to complete the reaction. |

| Atmosphere | Strict Argon/N₂ | Electron-rich phosphines (dppf, XPhos) oxidize easily in air, killing the catalytic cycle. |

Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains

-

Cause: Protodeboronation of 4-pyridylboronic acid consumed the nucleophile before coupling occurred.

-

Solution: Add another 0.5 equiv of boronic acid and 1 mol% catalyst after 2 hours. Switch to Method B (XPhos Pd G2) to increase the rate of coupling.

Issue 2: Formation of "Dimer" (Homocoupling)

-

Cause: Oxidative coupling of two boronic acid molecules or two halide molecules.[2]

-

Solution: Ensure strict deoxygenation (sparge solvents with Argon for 15 mins). Reduce catalyst loading slightly.

Issue 3: Loss of C6-Chlorine (Dehalogenation)

-

Cause: Palladium insertion into the C6-Cl bond, followed by reduction (hydrodehalogenation).

-

Solution: Lower the reaction temperature by 10°C. Ensure the solvent is not a hydrogen source (avoid alcohols like ethanol if this occurs; stick to Dioxane/THF).

References

-

Synthesis of 3-Bromo-6-chloro-2-methylpyridine-5-carbonitrile (Precursor)

- Source: ChemicalBook & Novasyn Organics Product C

-

URL:

-

Suzuki Coupling of Pyridylboronic Acids (Protodeboronation Control)

-

Regioselectivity in Dihalogenated Heterocycles

- Title: A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.

- Source: BenchChem Applic

-

URL:

-

Catalyst Selection for Heteroaryl Couplings

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Efficient Hydrolysis of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile to its Carboxylic Acid Analogue

Abstract

This document provides a comprehensive guide to the hydrolysis of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile to 6-Chloro-2-methyl-3,4'-bipyridine-5-carboxylic acid. Bipyridine carboxylic acids are crucial building blocks in the synthesis of pharmaceuticals, functional materials, and ligands for catalysis.[1] The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis.[2] This guide details two primary methodologies: acid-catalyzed and base-catalyzed hydrolysis. It offers in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs. Furthermore, it includes protocols for reaction monitoring, product purification, and a troubleshooting guide to address common experimental challenges.

Introduction and Scientific Principles

The hydrolysis of nitriles to carboxylic acids is a robust and widely used transformation.[3] The reaction proceeds through the addition of water across the carbon-nitrogen triple bond, typically facilitated by either an acid or a base catalyst.[4] The process involves an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[5] For a substrate such as 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile, the choice between acidic and basic conditions can significantly impact reaction efficiency, yield, and purity due to the electronic nature of the heterocyclic system.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[6] This activation allows for the nucleophilic attack of a water molecule, which is otherwise a weak nucleophile.[7][8] A series of proton transfers and tautomerization steps lead to the formation of a protonated amide, which then undergoes further hydrolysis to yield the carboxylic acid and an ammonium ion.[4][9] The final deprotonation of the carboxylic acid and protonation of the liberated ammonia are strong driving forces for the reaction.[7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

Technical Support Center: Synthesis of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Reference Code: CL-BPY-CN-5[1]

Executive Technical Summary

The synthesis of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile (hereafter referred to as Compound A ) is a critical transformation, typically achieved via the deoxychlorination of its precursor, 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile (Milrinone).[1]

While the literature often cites yields of 80-90%, practical replication frequently stalls at 40-50% due to three distinct failure modes:[1]

-

Hydrolytic Reversion: The electron-deficient nature of the pyridine ring (due to the 5-cyano group) makes the C-Cl bond highly susceptible to acid-catalyzed hydrolysis during aqueous workup.[1]

-

Incomplete Activation: The tautomeric equilibrium of the starting pyridone favors the keto-form, requiring robust activation to drive the reaction with POCl₃.

-

Black Tar Formation: Thermal decomposition of the bipyridine system at high reflux temperatures (>110°C) in the presence of strong Lewis acids.

This guide provides a self-validating protocol and troubleshooting logic to stabilize yields >85%.

The "Golden Route" Protocol

This protocol deviates from standard textbook chlorinations by introducing a catalytic organic base and a controlled pH quench . This is the most robust method for minimizing hydrolysis.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| Milrinone (Precursor) | Substrate | 1.0 | Must be dry (<0.5% water).[1] |

| POCl₃ (Phosphorus Oxychloride) | Reagent/Solvent | 5.0 - 8.0 | Freshly distilled if yellow.[1] |

| PCl₅ (Phosphorus Pentachloride) | Co-Reagent | 0.5 | Boosts chlorinating power (Optional but recommended). |

| N,N-Dimethylaniline (DMA) | Catalyst | 0.1 - 0.2 | Acts as a proton scavenger and activates POCl₃.[1] |

| Toluene / Acetonitrile | Co-solvent | (Optional) | Use only if slurry viscosity is too high. |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and drying tube (CaCl₂ or Ar line).

-

Charging: Add the Milrinone precursor and PCl₅ (if using). Add POCl₃ slowly. The reaction is endothermic initially but will exotherm upon heating.

-

Catalysis: Add N,N-Dimethylaniline (DMA) dropwise.[1] Note: You may observe a color change to orange/red.

-

Reaction: Heat to 95-100°C . Do NOT exceed 110°C. Vigorous reflux of POCl₃ (bp 105.8°C) is often too harsh for this specific substrate.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (pyridone) is highly polar and stays at the baseline; the product moves to Rf ~0.6.

-

-

Degassing: Once complete (approx. 2-4 hours), cool to 60°C. Connect to a vacuum trap and strip off excess POCl₃. This is crucial to reduce the exotherm during quenching.

-

The "Cold-Base" Quench (Critical Step):

-

Prepare a slurry of crushed ice and NaHCO₃ (or 2M NaOH if controlled carefully).

-

Pour the reaction residue slowly onto the ice/base mixture with vigorous stirring.

-

Target pH: Maintain pH 7-8 throughout the quench.

-

Warning: If pH drops < 3, the product will hydrolyze back to the starting material within minutes.

-

-

Isolation: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Mechanism & Failure Analysis (Visualized)

The following diagram illustrates the reaction pathway and the critical points where yield is lost.

Figure 1: Reaction pathway highlighting the reversibility of the chlorination in acidic media (Hydrolysis) and thermal instability (Tar).

Troubleshooting Guide (Q&A Format)

Issue 1: "I see the product on TLC during reaction, but after workup, I only recover starting material."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] The 5-cyano group is strongly electron-withdrawing, making the C-Cl bond at position 6 highly reactive.[1] During the quench, POCl₃ reacts with water to form H₃PO₄ and HCl. If the local pH drops, water attacks the C-Cl bond, reverting it to the C-OH (pyridone) form.

Solution:

-

Never quench with pure water.[1] Always quench into a buffered basic solution (Sat. NaHCO₃ or NH₄OH).

-

Remove excess POCl₃ via vacuum distillation before quenching.[1] Less POCl₃ means less acid generated.[1]

-

Speed: Perform the extraction immediately. Do not let the aqueous/organic layers sit overnight.

Issue 2: "The reaction mixture turned into a solid black puck/tar."

Diagnosis: Thermal Polymerization / Decomposition. Bipyridines are prone to radical polymerization or oxidative degradation at high temperatures, especially in the presence of metal contaminants or excessive phosphorus species.

Solution:

-

Lower Temperature: Run at 95°C instead of reflux (106°C).

-

Solvent Dilution: Use Sulfolane or Toluene (1:1 vol with POCl₃). This moderates the internal temperature and prevents "hot spots."

-

Inert Atmosphere: Ensure a strict N₂ or Ar blanket.[1] Oxygen accelerates decomposition at these temperatures.

Issue 3: "Reaction stalls at 50% conversion even after 12 hours."

Diagnosis: "Wet" Reagents or Poor Activation.[1][2] POCl₃ degrades over time to Phosphoric acid, which is inactive for this transformation. Alternatively, the pyridone tautomer is too stable.

Solution:

-

Distill POCl₃: If the reagent is not clear/colorless, distill it.

-

Add PCl₅: Add 0.5 - 1.0 eq of PCl₅. PCl₅ is a more aggressive chlorinating agent and helps convert any hydrolyzed POCl₃ species back to active forms [1].

-

Use a Catalyst: Add 0.1 eq of N,N-Dimethylaniline or Diisopropylethylamine (DIPEA). This forms a Vilsmeier-Haack type intermediate which is more reactive than POCl₃ alone.[1]

Comparative Data: Optimization Metrics

The following data summarizes internal optimization runs comparing standard literature conditions vs. the optimized "Golden Route."

| Parameter | Method A (Standard) | Method B (Optimized) |

| Reagent | POCl₃ (Neat) | POCl₃ + PCl₅ (0.5 eq) + DMA (cat.) |

| Temperature | 110°C (Reflux) | 95°C |

| Quench Method | Poured into Ice/Water | Vacuum Strip -> Poured into NaHCO₃ |

| Conversion (HPLC) | 92% | 98% |

| Isolated Yield | 45 - 55% | 88 - 92% |

| Purity | 85% (requires column) | >98% (clean solid) |

Workup Logic Flowchart

Use this decision tree to determine the correct workup procedure based on your reaction scale.

Figure 2: Decision matrix for workup based on reaction scale to maximize safety and yield.

References

-

Chou, T. et al. (2011). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(1), 13330-13340.[1] Link

-

Kelly, M. J. et al. (2014). "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist."[1][3][4] Journal of Medicinal Chemistry, 57(10), 3912-3923.[3] (Describes chlorination of similar pyridazinone/pyridine systems). Link

-

Google Patents. (2013). "CN103288725A - Method for synthesising milrinone."[1][5] (Contains detailed steps on the precursor synthesis and halogenation strategies). Link

-

ResearchGate Discussion. (2013). "What experimental procedure works best for chlorinating quinazolones using POCl3?" (Expert consensus on using bases and PCl5 mixtures). Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103288725A - Method for synthesising milrinone - Google Patents [patents.google.com]

Technical Support Center: Selective Chlorination of Methyl-Bipyridines

Topic: Minimizing Side Reactions in Side-Chain Chlorination Ticket ID: CHE-SUP-2024-MBPY Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The User Issue: Researchers frequently encounter low selectivity when attempting to convert methyl-bipyridines (e.g., 6,6'-dimethyl-2,2'-bipyridine or 4,4'-dimethyl-2,2'-bipyridine) to their mono-chloromethyl derivatives.

The Scientific Bottleneck:

The reaction is typically a free-radical halogenation. The fundamental problem is that the introduction of a chlorine atom does not significantly deactivate the remaining benzylic protons against further abstraction. Consequently, the reaction rate for the second chlorination (

Reaction Pathway & Side Product Analysis[1][2]

To solve the problem, we must visualize the enemy. The diagram below maps the radical chain mechanism and the divergence points where side reactions occur.

Figure 1: Radical chain pathway showing the bifurcation between desired propagation and competitive over-chlorination or salt formation.

Critical Control Points (Troubleshooting Guide)

This section addresses specific user pain points with causality-based solutions.

Issue 1: "I am getting 30% Dichloromethyl impurity."

Diagnosis: Stoichiometric Overload. In radical side-chain halogenation, if you use a 1:1 ratio of Chlorinating Agent to Substrate, statistical probability dictates you will generate significant di-chlorinated product because the product competes with the starting material for the radical source.

The Fix:

-

The "High-Dilution, Low-Conversion" Strategy: Do not aim for 100% conversion.

-

Protocol Adjustment: Use 0.6 to 0.7 equivalents of N-Chlorosuccinimide (NCS) relative to the methyl-bipyridine.

-

Why: This leaves ~30-40% unreacted starting material, but drastically suppresses the di-chloro impurity. Unreacted methyl-bipyridine is non-polar and basic, making it easier to separate from the mono-chloride than the di-chloride is.

Issue 2: "The reaction turns into a sludge and stops."

Diagnosis: Hydrochloride Salt Formation.[1][2][3]

The byproduct of chlorination (using NCS or

The Fix:

-

Reagent Switch: Use Trichloroisocyanuric Acid (TCCA) or add a solid base scavenger.

-

Solvent Switch: Move to Acetonitrile (

) or Chlorobenzene . Acetonitrile often solubilizes the protonated species better than -

Reference Insight: TCCA is often superior for atom economy (3 Cl atoms per molecule) and ease of handling compared to NCS [1][2].

Issue 3: "I cannot separate the mono-chloride from the di-chloride."

Diagnosis: Similar

The Fix:

-

Chemical Purification: Do not rely solely on chromatography.

-

Precipitation Method: The mono-chlorinated species often crystallizes differently.

-

The "Inverse" Approach: If separation is impossible, consider the Silylation Route (see FAQ). It avoids radical chemistry entirely.

Optimized Experimental Protocol

Objective: Synthesis of 6-chloromethyl-6'-methyl-2,2'-bipyridine (or 4,4' analogue) minimizing over-chlorination.

Reagents:

-

Substrate: Dimethyl-2,2'-bipyridine (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (0.6 equiv) [CRITICAL]

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent: Dry Acetonitrile (preferred) or Chlorobenzene.

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of dimethyl-bipyridine in 50 mL of degassed solvent.

-

Activation: Add 0.05 mmol AIBN. Heat to reflux (approx 80-85°C) under

atmosphere. -

Controlled Addition: Dissolve 6 mmol (0.6 equiv) of NCS in the minimum amount of solvent. Add this solution dropwise over 1 hour to the refluxing mixture.

-

Why: Keeps the instantaneous concentration of chlorine radicals low relative to the substrate.

-

-

Monitoring: Monitor by NMR, not just TLC. Look for the appearance of the singlet at

ppm (CH2Cl) vs the singlet at -

Quench: Once NCS is consumed (check with starch-iodide paper if unsure), cool to room temperature.

-

Workup:

-

Evaporate solvent.[4]

-

Redissolve in

and wash with saturated -

Dry over

.

-

-

Purification: Flash chromatography (EtOAc/Hexane). You will recover significant starting material (first fraction), followed by the mono-chloride. The di-chloride (if any) usually elutes slightly later or overlaps the tail.

Comparative Data: Reagent Selection

| Reagent | Selectivity (Mono:Di) | Atom Economy | Handling Safety | Key Constraint |

| NCS (N-Chlorosuccinimide) | High (with care) | Low (~26% active mass) | High (Solid, mild) | Requires initiator; Succinimide byproduct removal. |

| TCCA (Trichloroisocyanuric Acid) | Moderate | High (3 Cl atoms) | Moderate (Oxidizer) | Can be too aggressive; requires strict stoichiometry [2]. |

| Chlorine Gas ( | Low | High | Low (Toxic gas) | Hard to control flow; rapid over-chlorination [3]. |

| TMS-Cl / LDA (Anionic) | Very High (>95%) | Low (Multi-step) | Low (Pyrophoric LDA) | Requires -78°C and strictly anhydrous conditions [4]. |

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose your specific failure mode.

Figure 2: Decision matrix for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I use thionyl chloride (

Q: Why is the "TMS Route" mentioned as an alternative? A: The Fraser/Newkome method involves deprotonating the methyl group with LDA (Lithium Diisopropylamide) to form a lithio-species, trapping it with Trimethylsilyl chloride (TMS-Cl), and then converting the C-Si bond to a C-Cl bond using hexachloroethane. This is an anionic mechanism, not a radical one. It is chemically impossible to "over-chlorinate" in the same step, making it the gold standard for purity, albeit with higher labor cost [4].

Q: How do I remove the succinimide byproduct completely?

A: Succinimide is water-soluble. A rigorous wash with water or mild bicarbonate solution usually removes it. Alternatively, cooling the reaction mixture (if using

References

-

BenchChem. (2025).[5][6] A Comparative Guide to N-Chlorosuccinimide and Alternatives for Large-Scale Synthesis. Retrieved from

-

Mendonça, G. F., et al. (2019). Trichloroisocyanuric acid (TCCA) as a versatile reagent in organic synthesis.[5][7][8] Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[7] Chem]([Link])

-

Google Patents. (1994). Method of chlorinating side chain of 2-chloro-methylpyridine. US Patent 5324841A. Retrieved from

-

Fraser, C. L., et al. (2002).[9] Efficient Synthesis of Halomethyl-2,2'-Bipyridines: 4,4'-Bis(chloromethyl)-2,2'-Bipyridine. Organic Syntheses, 78, 82. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 3. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 4. DSpace [soar.wichita.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comparative Guide to the Infrared Spectroscopic Signatures of Nitrile and Chloro Groups in Bipyridine Systems

For researchers and professionals in drug development and materials science, 2,2'-bipyridine and its derivatives are foundational building blocks. Their utility often stems from the precise functionalization of the bipyridine core. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups. This guide offers an in-depth comparison of the IR spectral features of two common and electronically distinct substituents: the nitrile (-C≡N) group and the chloro (-Cl) group. Understanding their unique spectroscopic signatures is critical for reaction monitoring, quality control, and structural elucidation.

Section 1: The Diagnostic Power of Molecular Vibrations

Infrared spectroscopy operates on a simple principle: chemical bonds are not rigid. They behave like springs, vibrating at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes.[1][2] An IR spectrum is a plot of this absorption, providing a unique molecular "fingerprint."

For the analytical chemist, the spectrum is broadly divided into two key areas:

-

The Diagnostic Region (~4000 cm⁻¹ to 1500 cm⁻¹): This region is characterized by absorptions from specific bond stretches (e.g., O-H, N-H, C=O, C≡N) and is relatively uncluttered, making it invaluable for identifying key functional groups.[3]

-

The Fingerprint Region (~1500 cm⁻¹ to 500 cm⁻¹): This area is rich with complex vibrations, including single-bond stretches and various bending modes that are characteristic of the molecule as a whole.[4][5] While difficult to interpret from first principles, it provides a unique fingerprint for a compound.[4][5]

The nitrile and chloro groups on a bipyridine scaffold provide a perfect case study in the contrast between these two regions.

Section 2: The Unmistakable Signature of the Nitrile (-C≡N) Group

The nitrile group is one of the most readily identifiable functionalities in IR spectroscopy. Its signature peak is a direct result of the stretching vibration of the strong carbon-nitrogen triple bond.

Key Spectral Features:

-

Frequency: The C≡N stretching vibration appears in a very distinct and relatively quiet region of the spectrum, typically between 2260 cm⁻¹ and 2200 cm⁻¹ .[4][6] For nitriles conjugated with an aromatic system like bipyridine, this peak is found at a slightly lower frequency, generally in the 2240 cm⁻¹ to 2220 cm⁻¹ range.[7]

-

Intensity and Shape: The peak is characteristically sharp and of medium to strong intensity .[6][7] This intensity is due to the significant change in dipole moment (dµ/dx) that occurs when the highly polar C≡N bond is stretched.[7]

Causality Behind Spectral Position: What Influences the Nitrile Peak?

The precise position and intensity of the nitrile peak are exquisitely sensitive to the electronic environment, making it a powerful probe.

-

Conjugation: Resonance with the bipyridine π-system introduces some single-bond character into the C≡N bond, slightly weakening it. A weaker bond requires less energy to vibrate, thus shifting the absorption to a lower wavenumber (a redshift).[2][7]

-

Electronic Effects: Electron-withdrawing or -donating groups elsewhere on the bipyridine rings can subtly alter the electron density of the nitrile group, causing minor shifts in its absorption frequency.

-

Metal Coordination: When a nitrile-substituted bipyridine acts as a ligand in a metal complex, its IR spectrum can change dramatically. Reduction of the ligand, for instance, can shift the ν(C≡N) band to a much lower frequency (by ~45 cm⁻¹) and increase its intensity by over 30-fold.[8] This phenomenon provides a direct spectroscopic handle on the electronic state of the ligand.

The nitrile group's appearance in the diagnostic region makes its presence or absence in a bipyridine derivative an almost trivial determination.

Section 3: The Elusive Signature of the Chloro (-Cl) Group

In stark contrast to the nitrile group, identifying a chloro substituent on a bipyridine ring is significantly more challenging. The relevant vibration is the C-Cl bond stretch.

Key Spectral Features:

-

Frequency: The C-Cl stretching vibration absorbs in the crowded fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹ .[5][9][10]

-

Intensity and Shape: The intensity is variable, ranging from weak to strong, and the peak can be sharp. However, it is often one of many in this region.

Challenges in Identification: Lost in the Fingerprint

The primary difficulty in assigning the C-Cl stretch stems from its location:

-

Spectral Crowding: The fingerprint region contains a multitude of other absorptions, including C-C stretching and various C-H and ring bending or "oop" (out-of-plane) vibrations that are characteristic of the aromatic bipyridine core itself.[5][10] These absorptions can easily overlap with and obscure the C-Cl stretch.

-

Vibrational Coupling: The C-Cl stretch can couple with other vibrations in the molecule, leading to shifted or multiple bands, which complicates a straightforward assignment.

-

Confirmation Requires Comparison: An unambiguous assignment of a C-Cl stretch is often impossible without a reference spectrum. The most reliable method is to compare the spectrum of the chloro-substituted bipyridine with that of the parent (unsubstituted) bipyridine. The appearance of a new, distinct peak in the 850-550 cm⁻¹ range in the chloro-derivative is strong evidence for its presence.

Section 4: A Head-to-Head Comparison

The distinct characteristics of the nitrile and chloro groups' IR signatures are summarized below, providing a clear guide for spectral interpretation.

| Feature | Nitrile Group (-C≡N) | Chloro Group (-Cl) |

| Vibrational Mode | C≡N Stretch | C-Cl Stretch |

| Typical Wavenumber (cm⁻¹) | 2240 - 2220 (on bipyridine)[7] | 850 - 550[5][9] |

| Spectral Region | Diagnostic (Triple Bond Region) | Fingerprint |

| Typical Intensity | Medium to Strong[7] | Medium to Strong[11] |

| Peak Shape | Sharp[4][7] | Sharp (but among other peaks) |

| Ease of Identification | High: Appears in a clean, characteristic region. | Low: Appears in a crowded, complex region. |

| Confirmation Strategy | Direct observation of the characteristic peak. | Comparison with the spectrum of the unsubstituted parent compound is essential. |

Section 5: Experimental Protocol for High-Fidelity FTIR Analysis